![molecular formula C15H21N3O2 B2490719 Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2097861-37-3](/img/structure/B2490719.png)
Cyclopropyl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of related cyclopropyl methanone derivatives involves various chemical reactions, including reductive amination methods and substitution reactions. For example, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using reductive amination in the presence of sodium triacetoxyborohydride, yielding piperazine derivatives with significant antituberculosis and anticancer activity (Mallikarjuna, Padmashali, & Sandeep, 2014). Another synthesis pathway involved the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single crystal X-ray diffraction studies. For instance, the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was confirmed, revealing the piperidine ring adopts a chair conformation with both inter and intra molecular hydrogen bonds stabilizing the structure (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving cyclopropyl methanone derivatives are diverse, including hydroxylation, amide hydrolysis, and N-dealkylation. For example, metabolism studies on a dipeptidyl peptidase IV inhibitor featuring a cyclopropyl methanone moiety revealed hydroxylation and amide hydrolysis as major metabolic pathways (Sharma et al., 2012).
Physical Properties Analysis
The thermal properties of cyclopropyl methanone derivatives were investigated using thermogravimetric analysis, indicating stability over a range of temperatures (Karthik et al., 2021).
Chemical Properties Analysis
The electrochemical properties and oxidizing ability of similar cyclopropyl methanone derivatives were explored, revealing insights into their reactivity and potential applications in synthetic chemistry (Naya, Warita, Mitsumoto, & Nitta, 2004).
properties
IUPAC Name |
cyclopropyl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10-8-11(2)17-15(16-10)20-13-4-3-7-18(9-13)14(19)12-5-6-12/h8,12-13H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWMJHIXFHOBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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